Ethyl 1-benzoylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzoylpiperidine-4-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-benzoylpiperidine-4-carboxylate can be synthesized through the reaction of ethyl isonipecotate with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction typically involves refluxing the mixture in a suitable solvent like toluene at elevated temperatures (around 100°C) for several hours. The product is then isolated by extraction and purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is purified using large-scale chromatography or crystallization methods to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoylpiperidine-4-carboxylic acid.
Reduction: Formation of benzylpiperidine-4-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzoylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 1-benzylpiperidine-4-carboxylate
- Ethyl isonipecotate
- Benzoylpiperidine derivatives
Biological Activity
Ethyl 1-benzoylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, which are known for their varied pharmacological profiles. The structure can be represented as follows:
This compound features a piperidine ring substituted with a benzoyl group and an ethyl ester, contributing to its lipophilicity and potential interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis. The proposed mechanism involves modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes .
Neuroprotective Potential
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This action may contribute to improved cognitive function in experimental models .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE, which plays a significant role in neurotransmission.
- Receptor Interaction : It may bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL. This suggests moderate antibacterial activity compared to standard antibiotics.
Neuroprotective Study
Another research focused on the neuroprotective effects showed that administration of the compound improved memory retention in mice subjected to scopolamine-induced amnesia. The results indicated a significant increase in acetylcholine levels in the hippocampus, supporting its potential use in treating cognitive disorders .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | MIC: 32-64 µg/mL | Cell membrane disruption |
Anti-inflammatory | Reduced inflammation | Modulation of cytokines |
Neuroprotective | Improved memory retention | AChE inhibition |
Properties
IUPAC Name |
ethyl 1-benzoylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352846 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-74-8 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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